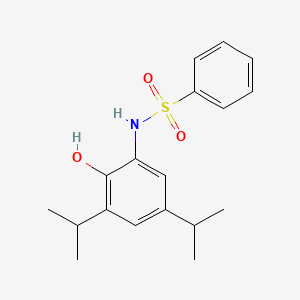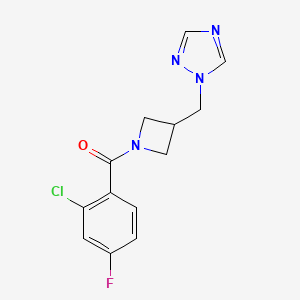
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-chloro-4-fluorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazole derivatives are a class of heterocyclic compounds that have been studied extensively due to their wide range of biological activities . They are known to exhibit promising anticancer properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other compounds . For example, one study reported the synthesis of 1,2,4-triazole derivatives by reacting 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives are diverse. For instance, the transformation of the amino group in 1,2,4-triazole derivatives can lead to the synthesis of corresponding nitro, azo, and methylene dinitramine substituted furazans .Physical And Chemical Properties Analysis
1,2,4-Triazole derivatives are known to be thermally stable, with decomposition onset temperatures ranging from 147–228 °C. They exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance .科学的研究の応用
Catalyst- and Solvent-Free Synthesis
A study developed an efficient approach for the regioselective synthesis of related triazole compounds through catalyst- and solvent-free conditions, highlighting the potential for environmentally friendly chemical processes. Theoretical studies and crystallographic analysis further support the method's viability (R. Moreno-Fuquen et al., 2019).
Antagonist Clinical Candidate Discovery
Another research focused on the synthesis of triazole compounds as P2X7 antagonists, showing significant potential for mood disorder treatments. The study demonstrates the compounds' robust receptor occupancy and solubility, with one being advanced into phase I clinical trials (C. Chrovian et al., 2018).
Antibacterial Activity
Triazole analogues of piperazine have been synthesized and shown significant antibacterial activity against various human pathogenic bacteria. This suggests potential applications in developing new antibacterial agents (A. Nagaraj et al., 2018).
Crystal Structures and DFT Studies
Research into new 1,2,4-triazole and triazolidin derivatives provided insights into their synthesis and molecular structures. Crystallographic and DFT studies revealed details about molecular conformations and interactions, underlining the compounds' chemical properties (Hamza M. Abosadiya et al., 2018).
Novel Stereoselective Synthesis
A study on the stereoselective synthesis of oxazolidinones from chiral aziridines highlighted a method for preparing compounds with potential pharmacological applications, demonstrating the versatility of triazole compounds in synthetic chemistry (Chan Sun Park et al., 2003).
Safety and Hazards
将来の方向性
作用機序
Target of action
Azetidines and 1,2,4-triazoles are known to interact with a variety of biological targets. For instance, some azetidines have been found to have antibacterial properties , while 1,2,4-triazoles are known to bind to a variety of enzymes and receptors, showing versatile biological activities .
Mode of action
The mode of action of these compounds can vary widely depending on their specific structure and the target they interact with. For example, some 1,2,4-triazoles act as inhibitors of certain enzymes, preventing them from carrying out their normal function .
Biochemical pathways
The biochemical pathways affected by these compounds can also vary. For instance, some 1,2,4-triazoles have been found to have antiviral, anti-inflammatory, and anticancer properties, suggesting that they can affect a wide range of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can depend on their specific structure. Some 1,2,4-triazoles, for instance, are known to be well absorbed and distributed in the body .
Result of action
The result of the action of these compounds can vary depending on their specific targets and mode of action. For example, some 1,2,4-triazoles with antiviral properties can prevent the replication of viruses, thereby helping to control viral infections .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the activity of some 1,2,4-triazoles can be affected by the presence of certain metal ions .
特性
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN4O/c14-12-3-10(15)1-2-11(12)13(20)18-4-9(5-18)6-19-8-16-7-17-19/h1-3,7-9H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMWUHHOXQHGFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2565696.png)


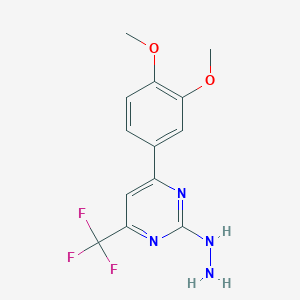
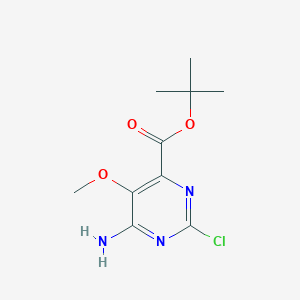
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2565704.png)
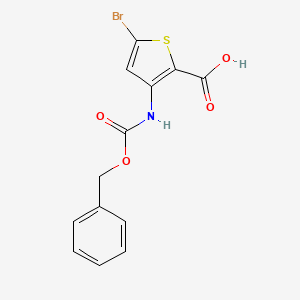
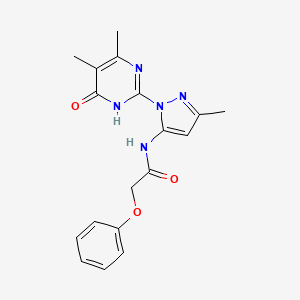

![4-(3-ethoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2565710.png)
